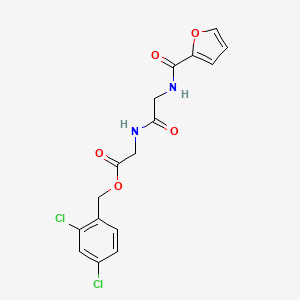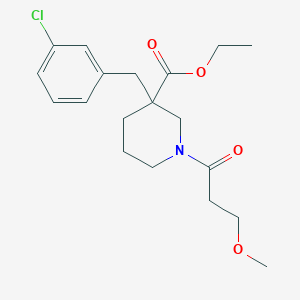
2,4-dichlorobenzyl N-2-furoylglycylglycinate
Vue d'ensemble
Description
2,4-dichlorobenzyl N-2-furoylglycylglycinate, also known as DCFG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DCFG is a derivative of glycine and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. In
Applications De Recherche Scientifique
2,4-dichlorobenzyl N-2-furoylglycylglycinate has been found to exhibit various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2,4-dichlorobenzyl N-2-furoylglycylglycinate is not yet fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It is also thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichlorobenzyl N-2-furoylglycylglycinate in lab experiments is its potent antibacterial and antifungal properties. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 2,4-dichlorobenzyl N-2-furoylglycylglycinate. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of interest is the investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O5/c17-11-4-3-10(12(18)6-11)9-25-15(22)8-19-14(21)7-20-16(23)13-2-1-5-24-13/h1-6H,7-9H2,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGPPVUIDLRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B4731369.png)
![ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4731372.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4731378.png)
![2-bromo-N-[(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4731386.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]-4-ethylpiperazine](/img/structure/B4731395.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-methoxyphenyl)ethanone](/img/structure/B4731405.png)
![3,5-bis(difluoromethyl)-1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731412.png)
![({4-[(5-tert-butyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4731422.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B4731438.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4731449.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(3-methyl-2-thienyl)acrylamide](/img/structure/B4731453.png)
